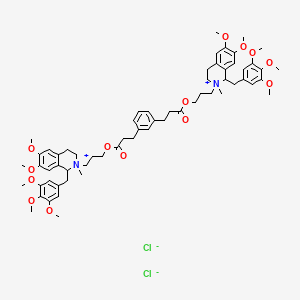
7-Hydroxynalidixic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : HNA is rapidly absorbed and hydroxylated from nalidixic acid and is primarily excreted in urine. Studies have shown that there is no significant accumulation of HNA during treatment with nalidixic acid, indicating its effective metabolism and excretion (Ferry, Cuisinaud, Pozet, Zech, & Sassard, 1981).
Spectrofluorimetric Studies : The interaction of HNA with γ-cyclodextrin has been investigated through fluorescence spectroscopy. This research has led to the development of a fluorimetric method for determining HNA concentration in γ-cyclodextrin aqueous solutions, enhancing the understanding of its chemical properties (Durán-Merás, de la Peña, Salinas, & Cáceres, 1997).
Analytical Methods for Detection : Various methods have been developed for the determination of HNA in biological samples, such as trout muscle tissue. These methods often involve high-performance liquid chromatography (HPLC) and have improved the efficiency and accuracy of detecting HNA and related compounds (Merás, Díaz, López, & Cáceres, 2000).
Metabolism in Different Species : The metabolism of nalidixic acid into HNA has been observed to vary across different animal species. This has implications for understanding how various organisms process and respond to this compound (Harvey & Edelson, 1977).
Implications in Neurological Research : Although not directly related to HNA, research on similar compounds, such as 7-nitroindazole, has shown potential in protecting against neurological damage in models of Parkinson's disease, which may open avenues for exploring HNA's role in similar contexts (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).
Eigenschaften
CAS-Nummer |
3759-18-0 |
|---|---|
Produktname |
7-Hydroxynalidixic acid |
Molekularformel |
C12H12N2O4 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
FRJDYPGZHOEEKU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
Andere CAS-Nummern |
3759-18-0 |
Synonyme |
7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)








![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)
![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)
![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)